molecular formula C12H16O3 B13150463 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- CAS No. 677353-43-4

1,3-Dioxane-5-ethanol, 2-phenyl-, trans-

Cat. No.: B13150463
CAS No.: 677353-43-4
M. Wt: 208.25 g/mol
InChI Key: VGSRUKAVVQBVQY-UHFFFAOYSA-N
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Description

2-(2-phenyl-1,3-dioxan-5-yl)ethanol is an organic compound that belongs to the class of cyclic acetals It is characterized by a six-membered ring structure containing two oxygen atoms and a phenyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-phenyl-1,3-dioxan-5-yl)ethanol can be synthesized through the acetalization of glycerol with benzaldehyde. The reaction is typically catalyzed by an acidic resin, such as p-toluenesulfonic acid, and carried out under reflux conditions. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours . The product can be isolated with a purity of approximately 95.4% .

Industrial Production Methods

In an industrial setting, the production of 2-(2-phenyl-1,3-dioxan-5-yl)ethanol may involve continuous processes with efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of cationic acidic resins and controlled temperature conditions are crucial for achieving high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1,3-dioxan-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is catalyzed by tin(II) 2-ethylhexanoate. This process leads to the formation of polymers with unique properties . Additionally, its acetal structure allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenyl-1,3-dioxan-5-yl)ethanol is unique due to its six-membered ring structure, which provides greater stability and reactivity compared to its five-membered analogs. This stability makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

677353-43-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-phenyl-1,3-dioxan-5-yl)ethanol

InChI

InChI=1S/C12H16O3/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2

InChI Key

VGSRUKAVVQBVQY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)CCO

Origin of Product

United States

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